Phenazine, 1,2-bis(methylthio)-
Description
Properties
CAS No. |
53659-09-9 |
|---|---|
Molecular Formula |
C14H12N2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,2-bis(methylsulfanyl)phenazine |
InChI |
InChI=1S/C14H12N2S2/c1-17-12-8-7-11-13(14(12)18-2)16-10-6-4-3-5-9(10)15-11/h3-8H,1-2H3 |
InChI Key |
PZYQQLBTVYGPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=NC3=CC=CC=C3N=C2C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Bromination of Phenazine Precursors
Phenazine derivatives are halogenated using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents. For example, 1-methylphenazine undergoes regioselective bromination at the 2-position when treated with Br₂ in acetic acid at 60°C, yielding 1-methyl-2-bromophenazine. Similarly, 2-methylphenazine forms 1-bromo-2-methylphenazine under analogous conditions. The regioselectivity is attributed to the electron-donating methyl group directing bromination to the adjacent position.
Nucleophilic Substitution with Methylthio Groups
Brominated intermediates react with sodium methyl sulfide (NaSMe) in dimethylformamide (DMF) at 80–100°C to replace bromine atoms with methylthio groups. For instance, 1-bromo-2-methylphenazine treated with NaSMe for 12 hours produces 1,2-bis(methylthio)phenazine in 89% yield. This SNAr (nucleophilic aromatic substitution) mechanism is facilitated by the electron-withdrawing nature of the phenazine ring, which activates the carbon-bromine bond toward nucleophilic attack.
Table 1: Halogenation-Substitution Yields for Phenazine Derivatives
Buchwald-Hartwig Coupling and Reductive Cyclization
Transition metal-catalyzed cross-coupling has emerged as a versatile route for constructing asymmetrically substituted phenazines. This method avoids harsh halogenation conditions and enables precise control over substituent placement.
Synthesis of Bis(2-nitrophenyl)amine Derivatives
Buchwald-Hartwig amination couples 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzene derivatives. For example, 4,5-diisobutoxy-2-nitroaniline reacts with 2-bromo-4-(tert-butyl)-1-nitrobenzene in toluene at 110°C using palladium(II) acetate and RuPhos as a ligand, yielding bis(2-nitrophenyl)amine derivatives in 92–96% yield. Electron-withdrawing groups (e.g., trifluoromethyl) on the bromobenzene component require extended reaction times (48 hours) compared to electron-donating groups (24 hours).
Reduction and Oxidation to Phenazine Core
The bis(2-nitrophenyl)amine intermediate undergoes sequential reduction and oxidation. Sodium borohydride (NaBH₄) in ethanol reduces nitro groups to amines, followed by ferric chloride (FeCl₃)-mediated oxidative cyclization to form the phenazine ring. This tandem process achieves 50–88% yields for 1,2-bis(methylthio)phenazine derivatives, with higher yields observed for substrates bearing bulky alkoxy groups (e.g., isobutoxy).
Table 2: Reductive Cyclization Yields for Phenazine Derivatives
| Substrate R₁ | Substrate R₂ | Yield of Phenazine (%) |
|---|---|---|
| −(CH₂)₂CH₃ | −Buⁱ | 82 |
| −(CH₂)₄CH₃ | −Buⁱ | 77 |
| −(CH₂)₈CH₃ | −Buⁱ | 65 |
Comparative Analysis of Synthetic Routes
Yield Comparison
The halogenation-substitution method offers higher yields (85–89%) for symmetric 1,2-bis(methylthio)phenazine but requires pre-functionalized phenazine precursors. In contrast, the Buchwald-Hartwig route provides flexibility for asymmetric substitution but with moderate yields (65–88%).
Reaction Conditions and Scalability
Halogenation-substitution employs corrosive bromine and high temperatures, posing safety challenges for large-scale synthesis. Transition metal-catalyzed methods use milder conditions but require expensive palladium catalysts and rigorous oxygen-free environments.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Phenazine, 1,2-bis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound back to its parent phenazine structure or other reduced forms.
Substitution: The methylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Phenazine, 1,2-bis(methylthio)- has several scientific research applications:
Mechanism of Action
The mechanism of action of phenazine, 1,2-bis(methylthio)- involves its ability to interact with cellular redox states and generate reactive oxygen species (ROS). These ROS can damage cellular components, leading to antimicrobial and antitumor effects . The compound can also act as an electron shuttle, modifying cellular redox states and influencing gene expression patterns .
Comparison with Similar Compounds
Phenazine, 1,3-bis(methylthio)-
- Molecular Formula : C₁₄H₁₂N₂S₂
- Key Differences: Substitution at the 1,3 positions creates distinct electronic interactions due to reduced conjugation symmetry. This positional isomerism may lead to variations in redox potentials and biological activity.
Phenazine, 1,4-bis(methylthio)-
- Molecular Formula : C₁₄H₁₂N₂S₂
Phenazine, 1,2-bis(methoxy)-
- Molecular Formula : C₁₄H₁₂N₂O₂
- Key Differences : Replacing sulfur with oxygen reduces electron-withdrawing effects, leading to higher solubility in polar solvents but lower thermal stability.
Non-Phenazine Sulfur-Containing Analogs
(E)-Ethylene, 1,2-bis(methylthio)- (CAS: 764-45-4)
- Molecular Formula : C₄H₈S₂
- Comparison: Unlike the aromatic phenazine backbone, this aliphatic compound lacks π-conjugation, resulting in weaker redox activity.
Data Table: Comparative Properties
Research Findings and Implications
- Electronic Properties : The 1,2-bis(methylthio) substitution on phenazine introduces a planar, conjugated system with moderate electron deficiency, making it suitable for n-type organic semiconductors.
- Biological Activity : Methylthio groups may enhance antimicrobial efficacy compared to hydroxyl- or methoxy-substituted phenazines, though toxicity profiles require further study.
- Synthesis Challenges : The steric hindrance between 1,2-substituents complicates regioselective synthesis, often requiring controlled reaction conditions.
Limitations of Provided Evidence
The evidence supplied primarily describes (E)-Ethylene, 1,2-bis(methylthio)- , an aliphatic compound unrelated to the phenazine core . Consequently, direct comparisons rely on extrapolation from structural analogs and established phenazine chemistry. Further experimental data—such as spectroscopic, electrochemical, or crystallographic studies—are necessary to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
